molecular formula C6H2Cl2N2O5 B8495585 2,3-Dichloro-4,6-dinitrophenol

2,3-Dichloro-4,6-dinitrophenol

Cat. No.: B8495585
M. Wt: 252.99 g/mol
InChI Key: NJOGBEJNDBBDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4,6-dinitrophenol is a halogenated nitroaromatic compound characterized by two chlorine substituents at the 2- and 3-positions and two nitro groups at the 4- and 6-positions of the phenolic ring (Fig. 1). Nitro and chloro groups confer distinct reactivity, influencing solubility, stability, and biological activity. Such compounds are often studied for applications in herbicides, propellants, or industrial intermediates, though environmental and health concerns due to toxicity are significant .

Properties

Molecular Formula

C6H2Cl2N2O5

Molecular Weight

252.99 g/mol

IUPAC Name

2,3-dichloro-4,6-dinitrophenol

InChI

InChI=1S/C6H2Cl2N2O5/c7-4-2(9(12)13)1-3(10(14)15)6(11)5(4)8/h1,11H

InChI Key

NJOGBEJNDBBDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated Dinitrophenols

2-Chloro-4,6-dinitrophenol (C₆H₃ClN₂O₅)

  • Structure : Single chlorine at position 2, with nitro groups at 4 and 4.
  • Properties: Lower molecular weight (218.55 g/mol) compared to 2,3-dichloro-4,6-dinitrophenol, which likely reduces lipophilicity.
  • Toxicity: Chlorinated dinitrophenols disrupt mitochondrial ATP synthesis, a mechanism shared with other nitrophenolic toxins . The additional chlorine in this compound may enhance bioaccumulation and persistence in biological systems .

2,6-Dichloro-4-nitroaniline (C₆H₄Cl₂N₂O₂)

  • Structure : Chlorines at 2 and 6, nitro at 4.
  • Key Difference: Replacement of the phenolic -OH group with an amine alters reactivity and toxicity. This compound is less acidic but may exhibit similar environmental persistence .

Alkyl-Substituted Dinitrophenols

Dinoseb (2-sec-Butyl-4,6-dinitrophenol, C₁₀H₁₂N₂O₅)

  • Structure : A bulky sec-butyl group at position 2.
  • Applications : Widely used as an herbicide. The alkyl chain increases hydrophobicity, enhancing membrane penetration and herbicidal activity .
  • Toxicity: Dinoseb exhibits high acute toxicity (LD₅₀ < 50 mg/kg in rats), linked to uncoupling oxidative phosphorylation . In contrast, this compound’s chlorine substituents may reduce metabolic degradation, prolonging toxicity .

4,6-Dinitro-o-cresol (C₇H₆N₂O₅)

  • Structure : Methyl group at position 2.
  • Solubility: Higher water solubility than chloro derivatives due to the non-polar methyl group, affecting environmental mobility .

Isomeric Dinitrophenols

2,4-Dinitrophenol (C₆H₄N₂O₅)

  • Structure : Nitro groups at 2 and 4.
  • Thermogenic Activity : Classic mitochondrial uncoupler with a lower LD₅₀ (30–50 mg/kg) than chlorinated analogs, suggesting chloro substituents may mitigate acute toxicity but enhance chronic effects .

2,3-Dinitrophenol (C₆H₄N₂O₅)

  • Reactivity: Ortho-nitro groups create steric hindrance, reducing chemical stability compared to para-substituted derivatives like this compound .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Log P*
This compound C₆H₃Cl₂N₂O₅ 254.01 2-Cl, 3-Cl, 4-NO₂, 6-NO₂ ~2.8 (est)
2-Chloro-4,6-dinitrophenol C₆H₃ClN₂O₅ 218.55 2-Cl, 4-NO₂, 6-NO₂ 1.9
Dinoseb C₁₀H₁₂N₂O₅ 240.21 2-sec-Butyl, 4-NO₂, 6-NO₂ 3.5
4,6-Dinitro-o-cresol C₇H₆N₂O₅ 198.13 2-CH₃, 4-NO₂, 6-NO₂ 1.2

*Predicted using analog data.

Table 2. Toxicity Profiles

Compound LD₅₀ (Oral, Rat) Mechanism of Action Environmental Persistence
This compound Not reported Mitochondrial uncoupling High (Cl groups)
Dinoseb 25–50 mg/kg Oxidative phosphorylation uncoupling Moderate (degradation via hydrolysis)
2,4-Dinitrophenol 30–50 mg/kg Thermogenic uncoupler Low (rapid photolysis)

Key Findings and Implications

  • Substituent Effects: Chlorine atoms increase electronegativity and resistance to degradation compared to alkyl or methyl groups, making this compound more persistent in ecosystems .
  • Metabolism: Nitro groups undergo reduction to amines, a pathway shared with picric acid and Dinoseb, but chloro substituents may slow this process, increasing bioaccumulation risks .
  • Analytical Detection: Gas chromatography-mass spectrometry (GC/MS) effectively identifies chlorinated dinitrophenols in complex matrices, as demonstrated for 1,3-dichloro-4,6-dinitrobenzene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.